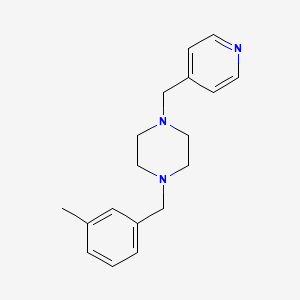
2-(2-chlorophenoxy)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-cyclopropylacetamide is a synthetic compound that belongs to the class of amides. It is also known as fenhexamid, which is commonly used as a fungicide in agriculture. The compound has a broad spectrum of activity against various plant pathogens, including powdery mildew, Botrytis cinerea, and other fungi. In addition, this compound has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-cyclopropylacetamide is not fully understood. However, it is believed to inhibit the activity of the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membranes, ultimately resulting in the death of the fungus.
Biochemical and Physiological Effects:
In addition to its anti-fungal activity, this compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the expression of fibrotic markers in various tissues, including the liver and lung.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-chlorophenoxy)-N-cyclopropylacetamide in lab experiments is its broad spectrum of activity against various fungi. In addition, it has been found to have low toxicity in mammals, making it a potentially safer alternative to other anti-fungal agents. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of 2-(2-chlorophenoxy)-N-cyclopropylacetamide in scientific research. For example, it could be further studied as a potential treatment for various inflammatory and fibrotic diseases. In addition, it could be used as a tool to study the role of fungal cell membranes in various biological processes. Finally, the synthesis and modification of this compound could lead to the development of more potent and selective anti-fungal agents.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-cyclopropylacetamide involves the reaction of 2-chlorophenol with cyclopropylamine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to form this compound. The reaction scheme is shown below:
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-cyclopropylacetamide has been extensively studied for its potential use in scientific research. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. In addition, it has been shown to have neuroprotective and cardioprotective properties.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZVLVZGSLLZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)

![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)

![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
